![molecular formula C20H20N4O5S B2401956 4-[(3-甲基-5-[(4-甲基苯基)磺酰氨基]-1H-吡唑-4-基)羰基]氨基]苯甲酸甲酯 CAS No. 1324012-19-2](/img/new.no-structure.jpg)
4-[(3-甲基-5-[(4-甲基苯基)磺酰氨基]-1H-吡唑-4-基)羰基]氨基]苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
该化合物已被用于晶体结构分析研究 . 该化合物的分子结构是通过X射线衍射技术确定的 . 这种分析可以提供有关晶体中原子排列以及将原子连接在一起的化学键的有价值信息。
抗利什曼原虫活性
该化合物已显示出有效的抗利什曼原虫活性 . 在一项研究中,发现它表现出优异的抗前鞭毛体活性,其活性明显高于米替福辛和两性霉素B脱氧胆酸盐等标准药物 . 这表明该化合物可能是开发新型抗利什曼原虫药物的潜在候选药物。
抗疟疾活性
该化合物也已显示出抗疟疾活性 . 发现它对伯氏疟原虫有显着的抑制作用,伯氏疟原虫是一种导致小鼠疟疾的寄生虫 . 这表明该化合物可以作为潜在的抗疟疾药物进一步研究。
分子对接研究
已对该化合物进行了分子对接研究 . 这些研究可以帮助理解化合物与其靶蛋白之间的相互作用,从而深入了解其作用机制。 在这种情况下,对接研究证明了该化合物更好的抗利什曼原虫活性 .
吡唑衍生物的合成
该化合物已被用于合成吡唑衍生物 . 吡唑衍生物以其多种药理作用而闻名,该化合物可以作为合成这些衍生物的关键中间体 .
机理和互变异构研究
该化合物已参与机理和互变异构研究 . 了解涉及该化合物的反应机理并研究其互变异构形式可以提供有关其化学行为的有价值见解 .
作用机制
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer .
Mode of Action
The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin disrupts the Wnt signaling pathway . Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes .
Result of Action
The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C
生物活性
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This indicates a complex structure with potential interactions in biological systems due to the presence of functional groups such as sulfonamides and pyrazoles.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate demonstrate inhibitory effects on various cancer cell lines. Specifically, investigations into the structure-activity relationship (SAR) have revealed that modifications in the pyrazole ring can enhance cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate | MCF-7 | 15 | Induction of apoptosis |
Related Pyrazole Derivative | MDA-MB-231 | 10 | Inhibition of BRAF(V600E) |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting their potential as novel antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example:
- Inhibition of Kinases : Pyrazole derivatives often inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Breast Cancer Treatment : A study assessed the efficacy of methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate in combination with doxorubicin. Results showed enhanced cytotoxic effects compared to doxorubicin alone, indicating a synergistic effect .
- Inflammation Models : In animal models of inflammation, administration of pyrazole derivatives resulted in significant reductions in inflammatory markers, supporting their use in therapeutic applications for conditions like arthritis .
属性
CAS 编号 |
1324012-19-2 |
---|---|
分子式 |
C20H20N4O5S |
分子量 |
428.46 |
IUPAC 名称 |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChI 键 |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。